molecular formula C14H19NO4S B7576324 2-[2,3-dihydro-1H-inden-5-ylsulfonyl(propyl)amino]acetic acid

2-[2,3-dihydro-1H-inden-5-ylsulfonyl(propyl)amino]acetic acid

Cat. No. B7576324
M. Wt: 297.37 g/mol
InChI Key: XYRADLMAYBTZEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2,3-dihydro-1H-inden-5-ylsulfonyl(propyl)amino]acetic acid, also known as NPS-2143, is a selective calcium-sensing receptor (CaSR) antagonist. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases.

Mechanism of Action

2-[2,3-dihydro-1H-inden-5-ylsulfonyl(propyl)amino]acetic acid acts as a competitive antagonist of the CaSR, which is a G protein-coupled receptor that is primarily expressed in the parathyroid gland and the kidney. By inhibiting the CaSR-mediated signaling pathway, 2-[2,3-dihydro-1H-inden-5-ylsulfonyl(propyl)amino]acetic acid can modulate calcium homeostasis and regulate the secretion of parathyroid hormone.
Biochemical and Physiological Effects:
2-[2,3-dihydro-1H-inden-5-ylsulfonyl(propyl)amino]acetic acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of parathyroid hormone secretion, the modulation of calcium homeostasis, and the regulation of bone metabolism. Additionally, it has been shown to have potential anti-cancer effects by inhibiting cancer cell proliferation and inducing apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[2,3-dihydro-1H-inden-5-ylsulfonyl(propyl)amino]acetic acid is its high selectivity and specificity for the CaSR, which makes it an ideal tool for studying the CaSR-mediated signaling pathway. However, one of the limitations of 2-[2,3-dihydro-1H-inden-5-ylsulfonyl(propyl)amino]acetic acid is its relatively low solubility, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several potential future directions for research on 2-[2,3-dihydro-1H-inden-5-ylsulfonyl(propyl)amino]acetic acid, including its use as a therapeutic agent for osteoporosis and other bone-related diseases, its potential anti-cancer effects, and its role in the regulation of calcium homeostasis. Additionally, further studies are needed to explore the potential limitations and side effects of 2-[2,3-dihydro-1H-inden-5-ylsulfonyl(propyl)amino]acetic acid, as well as to develop more efficient synthesis methods and drug delivery systems.

Synthesis Methods

The synthesis of 2-[2,3-dihydro-1H-inden-5-ylsulfonyl(propyl)amino]acetic acid involves several steps, including the reaction of 2,3-dihydro-1H-inden-5-ylsulfonyl chloride with propylamine, followed by the reaction with glycine. The final product is obtained through purification and crystallization.

Scientific Research Applications

2-[2,3-dihydro-1H-inden-5-ylsulfonyl(propyl)amino]acetic acid has been extensively studied for its potential therapeutic applications in various diseases, including osteoporosis, cancer, and cardiovascular diseases. It has been shown to inhibit the CaSR-mediated signaling pathway, which plays a crucial role in the regulation of calcium homeostasis.

properties

IUPAC Name

2-[2,3-dihydro-1H-inden-5-ylsulfonyl(propyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-2-8-15(10-14(16)17)20(18,19)13-7-6-11-4-3-5-12(11)9-13/h6-7,9H,2-5,8,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRADLMAYBTZEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC(=O)O)S(=O)(=O)C1=CC2=C(CCC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2,3-dihydro-1H-inden-5-ylsulfonyl(propyl)amino]acetic acid

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